molecular formula C51H82N8O21S B549160 Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-

Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-

Numéro de catalogue: B549160
Poids moléculaire: 1175.3 g/mol
Clé InChI: KAPLTEIQCKDUAT-UYCSHIFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

FR901379 subit diverses réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent les enzymes cytochrome P450, les activateurs transcriptionnels et les gènes de sulfonation . Les principaux produits formés à partir de ces réactions sont FR901379 et ses dérivés .

Applications de la recherche scientifique

FR901379 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

FR901379 exerce ses effets en servant de précurseur à la micafungine, qui inhibe la β-1,3-glucane synthase . Cette enzyme est nécessaire pour la synthèse de la paroi cellulaire de plusieurs agents pathogènes fongiques . En bloquant la biosynthèse du β-1,3-glucane, la micafungine inhibe puissamment la croissance des agents pathogènes fongiques . Les cibles moléculaires et les voies impliquées comprennent la β-1,3-glucane synthase et la voie de biosynthèse du β-1,3-glucane .

Activité Biologique

Pneumocandin A0, a lipopeptide compound derived from the fermentation of the fungus Glarea lozoyensis, belongs to the echinocandin family, which is known for its potent antifungal properties. This article delves into the biological activity of Pneumocandin A0, highlighting its mechanism of action, structure-activity relationships, and relevant research findings.

Pneumocandin A0 exerts its antifungal effects primarily by inhibiting the enzyme β-(1,3)-D-glucan synthase , which is crucial for the synthesis of β-glucan—a key component of the fungal cell wall. By disrupting β-glucan synthesis, Pneumocandin A0 compromises the structural integrity of fungal cells, leading to osmotic instability and cell lysis. This mechanism is similar to that of other echinocandins, including caspofungin, which is a semisynthetic derivative of pneumocandin B0 .

Structure-Activity Relationship (SAR)

The biological activity of pneumocandins is influenced by their structural features. Pneumocandin A0 contains unique hydroxylated amino acids that contribute to its efficacy against various fungal pathogens. Research has shown that modifications in the structure can lead to significant changes in antifungal potency. For instance, genetically engineered pneumocandin analogues with altered hydroxylation patterns demonstrated varying levels of activity against Candida species and Aspergillus fumigatus .

Table 1: Comparison of Pneumocandin Compounds

Compound NameAntifungal ActivityKey Features
Pneumocandin A0HighInhibits β-(1,3)-D-glucan synthase
Pneumocandin B0HighSemisynthetic derivative
CaspofunginVery HighImproved solubility and stability
Pneumocandin IElevatedNew analog with enhanced activity

Research Findings

  • In Vitro Studies : Pneumocandin A0 has shown potent in vitro activity against various Candida species. In studies comparing its efficacy with other pneumocandins, it was found to be particularly effective against Candida albicans and Pneumocystis carinii pneumonia .
  • Genetic Manipulation : Research involving genetic manipulation of the pneumocandin biosynthetic pathway has yielded new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to the parent compounds .
  • Clinical Implications : The development of caspofungin from pneumocandin B0 illustrates the clinical relevance of these compounds. Caspofungin has been successfully used in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins .

Case Studies

  • Case Study 1 : A study evaluated the effectiveness of pneumocandin A0 in treating systemic candidiasis in animal models. The results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent .
  • Case Study 2 : Clinical trials involving caspofungin demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding the biological activity of its precursor compounds like pneumocandin A0 for developing effective treatments .

Propriétés

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPLTEIQCKDUAT-UYCSHIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N8O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 2
Reactant of Route 2
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 3
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 4
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 5
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 6
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.